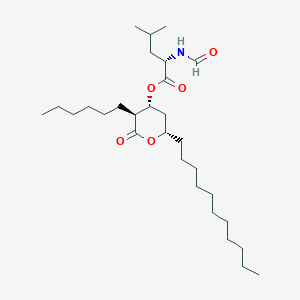
8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine, also known as Lu AE58054, is a novel compound that has been developed for the treatment of cognitive impairment associated with Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 is a selective 5-HT6 receptor antagonist, which means it blocks the activity of the 5-HT6 receptor in the brain. The 5-HT6 receptor is involved in the regulation of cognitive function and memory, and its blockade by this compound AE58054 leads to an improvement in cognitive function and memory.
Biochemical and Physiological Effects:
This compound AE58054 has been shown to improve cognitive function, memory, and quality of life in patients with Alzheimer's disease. It has also been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. In addition, this compound AE58054 has been shown to have a good safety profile and to be well-tolerated in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 is its selectivity for the 5-HT6 receptor, which makes it a useful tool for studying the role of this receptor in cognitive function and memory. However, one limitation of this compound AE58054 is its relatively low potency, which may limit its usefulness in some experimental paradigms.
Direcciones Futuras
There are several future directions for the study of 8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054. One direction is to further explore its mechanism of action and its effects on other neurotransmitter systems in the brain. Another direction is to investigate its potential therapeutic effects on other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Finally, future research could focus on the development of more potent and selective 5-HT6 receptor antagonists for the treatment of cognitive impairment and other neurological disorders.
Métodos De Síntesis
The synthesis of 8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 involves the reaction of 7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine with 2,3-dihydro-1-benzofuran-7-carbaldehyde in the presence of a chlorinating agent such as thionyl chloride. The resulting intermediate is then treated with sodium hydroxide and chloroacetyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 has been extensively studied for its potential therapeutic effects on cognitive impairment associated with Alzheimer's disease and other neurodegenerative disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the accumulation of beta-amyloid plaques in the brain. Clinical trials in humans have also demonstrated its efficacy in improving cognitive function and quality of life in patients with Alzheimer's disease.
Propiedades
Número CAS |
131766-66-0 |
|---|---|
Fórmula molecular |
C21H26ClNO3 |
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
8-chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C21H24ClNO3/c1-23-8-6-15-10-19(22)20(26-13-24-2)11-17(15)18(12-23)16-5-3-4-14-7-9-25-21(14)16/h3-5,10-11,18H,6-9,12-13H2,1-2H3 |
Clave InChI |
IIBIGRAOJKCFBR-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)OCOC)Cl |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)OCOC)Cl |
Sinónimos |
7-CBFMMMB 7-chloro-5-(2,3-dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




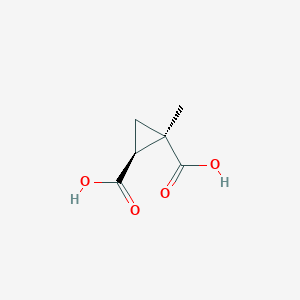


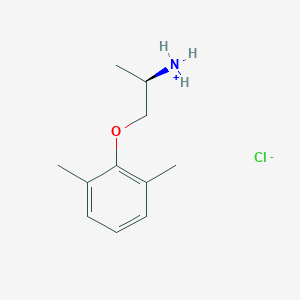
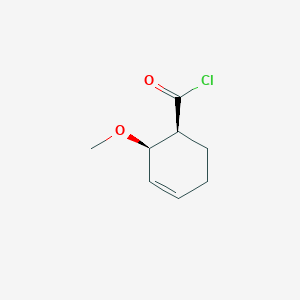
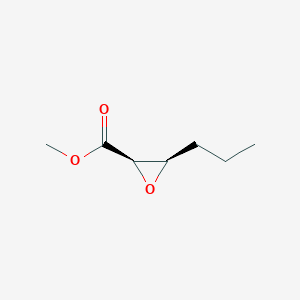
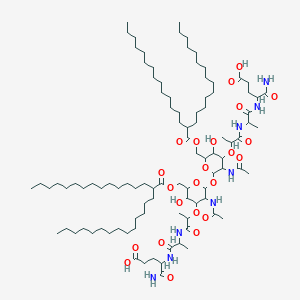
![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)
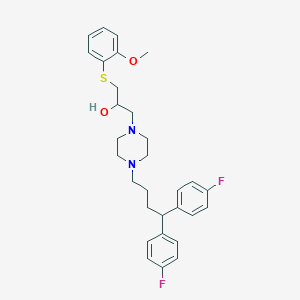
![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)


